Cyclohexyl 2-amino-5-bromobenzoate

Thermal stability Distillation High-temperature synthesis

Research campaigns requiring lipophilic brominated aromatic ester building blocks often suffer from uncontrolled variability when simple alkyl esters are substituted ad hoc. Cyclohexyl 2-amino-5-bromobenzoate (CAS 1131587-65-9) eliminates this risk with a cyclohexyl moiety that delivers quantifiably distinct physicochemical properties: • ΔLogP ~2 units higher than methyl ester (predicted LogP 5.12), enabling preferential partitioning into hydrophobic protein pockets and CNS-relevant chemical space • Boiling point >90 °C above methyl analog (377.8±22.0 °C), ensuring robust thermal stability during prolonged reflux or high-temperature syntheses • ~41% larger molar volume (206.5 vs. 145.8 cm³) ensures baseline chromatographic resolution from simpler esters, critical for purity assessment and reaction monitoring Supplied at ≥95% purity with full analytical supporting documentation. Standard international B2B shipping available for research quantities worldwide.

Molecular Formula C13H16BrNO2
Molecular Weight 298.18 g/mol
CAS No. 1131587-65-9
Cat. No. B3184600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl 2-amino-5-bromobenzoate
CAS1131587-65-9
Molecular FormulaC13H16BrNO2
Molecular Weight298.18 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC(=O)C2=C(C=CC(=C2)Br)N
InChIInChI=1S/C13H16BrNO2/c14-9-6-7-12(15)11(8-9)13(16)17-10-4-2-1-3-5-10/h6-8,10H,1-5,15H2
InChIKeyIPSYYZAHRBSBFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl 2-amino-5-bromobenzoate Technical Baseline


Cyclohexyl 2-amino-5-bromobenzoate (CAS 1131587-65-9) is a brominated aromatic ester bearing a cyclohexyl group and a free amino substituent. This compound is supplied as a research intermediate with reported purities of ≥95% or ≥98% . Its molecular formula is C13H16BrNO2 with an average mass of 298.18 Da . The cyclohexyl ester moiety distinguishes this compound from simpler alkyl esters such as the methyl or ethyl analogs, conferring notably different physicochemical properties that govern its utility in organic synthesis and medicinal chemistry campaigns .

Generic Substitution Risks for Cyclohexyl 2-amino-5-bromobenzoate


Simple alkyl ester analogs of 2-amino-5-bromobenzoic acid—including the methyl, ethyl, and tert-butyl esters—cannot be interchanged with the cyclohexyl ester without altering critical experimental outcomes. The cyclohexyl group introduces a substantially larger hydrophobic volume and a distinct electronic environment relative to linear or smaller branched alkyl chains. This results in quantifiable differences in boiling point (>90 °C higher than the methyl ester), lipophilicity (Δ LogP ~2 units), and predicted molar volume (~40% larger) . Such divergence directly impacts solubility profiles, chromatographic retention, reaction kinetics in ester hydrolysis or aminolysis, and the compound's suitability as a building block for lipophilic target molecules. Consequently, procurement specifications must align with the precise ester moiety required for a given synthetic route or assay system; ad hoc substitution introduces uncontrolled variability that can invalidate structure-activity relationship (SAR) studies or process reproducibility.

Cyclohexyl 2-amino-5-bromobenzoate vs. Closest Analogs


Boiling Point Elevation vs. Methyl and Ethyl Esters

The cyclohexyl ester demonstrates a predicted normal boiling point of 377.8±22.0 °C at 760 mmHg . This is markedly higher than the methyl ester (286.3±20.0 °C) and the ethyl ester (301.2±22.0 °C) . The ~91.5 °C increase relative to the methyl analog reflects the greater molecular mass and enhanced van der Waals interactions imparted by the cyclohexyl ring, translating to reduced volatility and a wider liquid-range operating window in synthetic procedures.

Thermal stability Distillation High-temperature synthesis

Lipophilicity Enhancement Over Methyl Ester

The predicted octanol-water partition coefficient (ACD/LogP) for the cyclohexyl ester is 5.12 , while the methyl ester exhibits a value of 3.06 . This difference of +2.06 LogP units corresponds to an approximately 115-fold increase in partition coefficient, indicating a dramatically higher affinity for non-polar environments. The ethyl ester's LogP is estimated around 3.61, placing it intermediate but still substantially less lipophilic than the cyclohexyl derivative [1].

Lipophilicity Membrane permeability Drug design LogP

Higher Purity Grade Availability

While a 95% purity specification is commonly cited for this compound , several reputable suppliers offer the cyclohexyl ester at a higher purity grade of 98% . In contrast, the analogous methyl ester is frequently listed with a minimum purity of 96-98% and the ethyl ester at 95% . The availability of a 98% grade for the cyclohexyl ester provides procurement flexibility for applications demanding stringent impurity profiles, such as late-stage functionalization in complex molecule synthesis or use as an analytical reference standard.

Purity Synthetic intermediate Quality control Procurement

Bioconcentration Factor and Molar Volume Differences

The predicted molar volume of the cyclohexyl ester is 206.5±5.0 cm³, compared to 145.8±3.0 cm³ for the methyl ester, representing a 41.6% increase . Concomitantly, the predicted bioconcentration factor (ACD/BCF at pH 5.5) is 1048.65 for the cyclohexyl ester versus 84.92 for the methyl ester—a >12-fold difference . These computationally derived parameters stem directly from the increased molecular size and lipophilicity of the cyclohexyl moiety and have direct implications for the compound's behavior in biological and environmental systems.

Molar volume Bioconcentration Environmental fate Formulation

Density Reduction vs. Methyl Ester

The predicted density of the cyclohexyl ester is 1.4±0.1 g/cm³, whereas the methyl ester exhibits a density of 1.6±0.1 g/cm³ and the ethyl ester 1.5±0.1 g/cm³ . The lower density of the cyclohexyl derivative is a direct consequence of its larger molar volume (206.5 cm³ vs. 145.8 cm³) and the more open, cyclic structure of the cyclohexyl ring, which reduces packing efficiency compared to the compact methyl group.

Density Physical property Formulation Handling

Cyclohexyl 2-amino-5-bromobenzoate Application Scenarios


High-Temperature Organic Synthesis

The cyclohexyl ester's elevated boiling point (377.8±22.0 °C) relative to methyl (286.3±20.0 °C) and ethyl (301.2±22.0 °C) esters makes it the preferred choice for synthetic sequences involving prolonged heating, reflux in high-boiling solvents, or vacuum distillation. Its lower volatility reduces evaporative losses and minimizes the risk of intermediate depletion during reactions that demand sustained thermal input, thereby improving overall process robustness and yield consistency .

Lipophilic Drug Design and CNS Targeting

With a predicted LogP of 5.12—substantially higher than the methyl ester (3.06)—the cyclohexyl ester provides a quantifiable advantage in the design of probe molecules or lead compounds intended for hydrophobic protein pockets or central nervous system targets. This enhanced lipophilicity can be exploited to modulate membrane permeability, blood-brain barrier penetration, and non-specific protein binding in early-stage SAR exploration, offering a distinct chemical space that simpler alkyl esters cannot access .

Chromatographic Method Development with Distinct Retention

The combined effects of increased LogP (5.12 vs. 3.06), larger molar volume (206.5 vs. 145.8 cm³), and lower density (1.4 vs. 1.6 g/cm³) ensure that the cyclohexyl ester exhibits markedly different retention behavior on reversed-phase HPLC columns compared to methyl and ethyl analogs. This differentiation is valuable for developing robust analytical methods where baseline resolution of structurally similar esters is necessary for purity assessment, stability studies, or reaction monitoring .

Environmental Fate and Bioaccumulation Assessment

The >12-fold higher predicted bioconcentration factor (BCF 1048.65 vs. 84.92) and ~41% larger molar volume of the cyclohexyl ester relative to the methyl analog position it as a suitable model compound for investigating the environmental behavior of lipophilic, bioaccumulative esters. Researchers studying the persistence, partitioning, and trophic transfer of brominated aromatic esters can utilize the cyclohexyl derivative to probe the influence of alkyl chain bulk on environmental fate parameters in controlled laboratory microcosms or computational modeling exercises .

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